molecular formula C22H28N2O3 B14000590 N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine CAS No. 18073-24-0

N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine

Cat. No.: B14000590
CAS No.: 18073-24-0
M. Wt: 368.5 g/mol
InChI Key: ZXVPQTHSMZSUAR-UHFFFAOYSA-N
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Description

N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxy-1,4-dimethyl-9H-carbazole and 2,2-diethoxyethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are optimized to achieve the desired product yield.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as a pharmaceutical agent.

    Industry: The compound’s unique properties may make it useful in materials science and organic electronics.

Mechanism of Action

The mechanism by which N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine exerts its effects involves interactions with molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways: Biological pathways that are influenced by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine: can be compared with other carbazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties compared to other carbazole derivatives.

Properties

CAS No.

18073-24-0

Molecular Formula

C22H28N2O3

Molecular Weight

368.5 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-1-(6-methoxy-1,4-dimethyl-9H-carbazol-3-yl)methanimine

InChI

InChI=1S/C22H28N2O3/c1-6-26-20(27-7-2)13-23-12-16-10-14(3)22-21(15(16)4)18-11-17(25-5)8-9-19(18)24-22/h8-12,20,24H,6-7,13H2,1-5H3

InChI Key

ZXVPQTHSMZSUAR-UHFFFAOYSA-N

Canonical SMILES

CCOC(CN=CC1=C(C2=C(C(=C1)C)NC3=C2C=C(C=C3)OC)C)OCC

Origin of Product

United States

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